2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride
Overview
Description
The compound “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources4.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. I couldn’t find specific information on the molecular structure of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources1.Chemical Reactions Analysis
The chemical reactions that a compound undergoes can provide insights into its properties and potential applications. However, I couldn’t find specific information on the chemical reactions of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can provide important information about its behavior in different environments. However, I couldn’t find specific information on the physical and chemical properties of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources1011.Scientific Research Applications
Synthesis and Characterization
- A study by El‐Sayed et al. (2008) focused on synthesizing a series of N- and S-substituted 1,3,4-oxadiazole derivatives, including those containing the pyridin-3-yl group. These compounds were characterized using spectral and analytical data like IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Biological Assessment
- Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted a biological assessment of these compounds. The study aimed to explore the interesting biological properties of fused heterocyclic 1,2,4-triazoles (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Anticancer Evaluation
- Research by Abdo and Kamel (2015) evaluated the anticancer activity of various 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Some of these compounds exhibited significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).
Antimicrobial Activities
- Bayrak et al. (2009) conducted a study on the antimicrobial activities of newly synthesized compounds, including 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, revealing good to moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antibacterial Activity
- Hu et al. (2005) synthesized novel compounds incorporating oxadiazoles and pyridyl triazole rings, showing good antibacterial activity, suggesting their potential as antibacterial candidate drugs (Hu, Xie, Xu, Huang, Zhang, & Huang, 2005).
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources11.
Future Directions
The future directions for a compound can include potential applications, areas of research, and opportunities for development. However, I couldn’t find specific information on the future directions of “2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride” in the available resources512.
Please note that this analysis is based on the information available from the resources and there might be more recent studies or data not included in this analysis. For a more comprehensive and up-to-date analysis, consulting a specialist or conducting further research is recommended.
properties
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.2ClH/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;;/h1-2,5-6H,3-4,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOIGYILUTUTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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